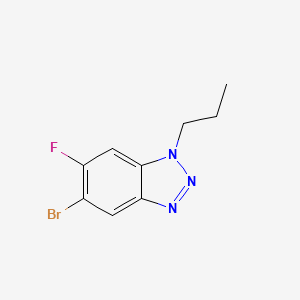

5-Bromo-6-fluoro-1-propylbenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1-propylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3/c1-2-3-14-9-5-7(11)6(10)4-8(9)12-13-14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNUPUQUHXKHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC(=C(C=C2N=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742868 | |

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-97-1 | |

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Benzotriazoles

An In-depth Technical Guide to 5-Bromo-6-fluoro-1-propylbenzotriazole

Benzotriazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. This core structure is remarkably stable and serves as a versatile scaffold in numerous scientific and industrial applications.[1][2] While the parent molecule is widely used as a corrosion inhibitor, particularly for copper and its alloys, its true potential is unlocked through chemical modification.[3][4] The introduction of various substituents onto the benzotriazole framework gives rise to a vast library of derivatives with tailored properties.

Among these, N1-alkylated benzotriazoles are in burgeoning demand within the field of medicinal chemistry. These compounds exhibit high binding affinities for a range of proteins and have been investigated as potential antifungal, antibacterial, analgesic, and anti-inflammatory agents.[5] this compound is a specific derivative that combines several key features: a halogenated benzene ring, which can modulate electronic properties and provide sites for further functionalization, and an N1-propyl group, which influences solubility and steric interactions. This guide provides a detailed overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The specific physical and spectroscopic data for this compound are not extensively published. However, based on its structure and data from analogous compounds, we can predict its core properties.

| Property | Value | Source/Rationale |

| CAS Number | 1365271-97-1 | [6][7] |

| Molecular Formula | C₉H₉BrFN₃ | Calculated from structure |

| Molecular Weight | 258.10 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Based on similar benzotriazole derivatives |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); limited solubility in water | General property of N-alkylated benzotriazoles[3] |

| Predicted ¹H NMR | Signals expected for propyl chain (~0.9-1.9 ppm, ~4.5 ppm) and aromatic protons (~7.5-8.0 ppm) | Inferred from general NMR principles[8] |

| Predicted ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent aromatic proton) in the typical aryl-fluoride region | Inferred from general NMR principles[8] |

| Predicted ¹³C NMR | Signals for propyl carbons, and six distinct aromatic carbon signals, including those bonded to Br and F | Inferred from general NMR principles[8] |

Synthesis and Methodology

The most common and direct route to synthesizing N1-substituted benzotriazoles is through the alkylation of the corresponding 1H-benzotriazole precursor.[1][9] The synthesis of this compound would logically proceed via the regioselective N1-alkylation of 5-bromo-6-fluoro-1H-benzotriazole.

A significant challenge in benzotriazole alkylation is the potential for reaction at either the N1 or N2 position of the triazole ring, often resulting in a mixture of isomers.[9][10] However, using a suitable base and solvent system can favor the formation of the thermodynamically more stable N1-alkylated product.[1]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation : To a solution of 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation : Stir the mixture at room temperature for 30 minutes. Add 1-bromopropane (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring : Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like DMF or acetonitrile generally favors N1-alkylation.[11]

-

Workup : After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired this compound product.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three key components: the stable benzotriazole ring, the reactive C-Br bond, and the electron-withdrawing fluorine atom.

-

Benzotriazole Core : The fused aromatic system is generally stable towards acids, bases, and common oxidizing or reducing agents.[2]

-

Halogen Substituents : The bromine and fluorine atoms are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, the carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions : The presence of the bromo group allows for facile modification of the scaffold through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, significantly expanding the molecular diversity for applications such as drug discovery.

Illustrative Reaction: Suzuki Coupling

Caption: Suzuki coupling reaction pathway for functionalizing the 5-position.

Potential Applications in Research and Development

Benzotriazole derivatives are recognized as valuable building blocks in medicinal chemistry and materials science.

-

Drug Discovery : N1-substituted benzotriazoles are known to be biologically active. The specific combination of halogens and the propyl chain in this compound makes it a candidate for screening in various therapeutic areas. The bromo-substituent, in particular, serves as a versatile handle for constructing libraries of related compounds to explore structure-activity relationships (SAR).

-

Synthetic Auxiliary : The benzotriazole group can act as a good leaving group, making these compounds useful intermediates in organic synthesis for constructing more complex molecules.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity : While the parent benzotriazole has low human toxicity, it can be an environmental contaminant.[3][4] The toxicity of this specific derivative is unknown, and it should be handled with care as a research chemical.

Conclusion

This compound is a halogenated N1-alkylated benzotriazole with significant potential as a building block in synthetic and medicinal chemistry. Its structure offers a stable core, a reactive handle for further functionalization via cross-coupling reactions, and physicochemical properties that are desirable for drug development. The synthetic route to this compound is straightforward, though careful control of reaction conditions is necessary to ensure regioselectivity. As research into novel therapeutics continues, scaffolds like this provide a valuable platform for the discovery of new and effective molecular entities.

References

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Publishing. [Link]

-

Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

One‐Pot Synthesis of N ‐Alkyl Benzotriazoles via a Brønsted Acid‐Catalyzed Three‐Component Reaction. ResearchGate. [Link]

-

B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications - RSC Publishing. [Link]

-

1H-Benzotriazole | C6H5N3. PubChem - NIH. [Link]

-

Benzotriazole. Wikipedia. [Link]

-

Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. [Link]

-

5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2. PubChem. [Link]

-

5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2. PubChem. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. [Link]

-

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. PubChem. [Link]

- Fluorophenyl pyrazol compounds.

Sources

- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzotriazole - Wikipedia [en.wikipedia.org]

- 4. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. 1365271-97-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CAS:1365271-97-1 | Atomaxchem [en.atomaxchem.com]

- 8. magritek.com [magritek.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-6-fluoro-1-propylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoro-1-propylbenzotriazole (CAS Number: 1365271-97-1), a halogenated benzotriazole derivative with potential applications in medicinal chemistry and materials science. This document delves into its physicochemical properties, a proposed synthesis pathway with detailed protocols, analytical characterization methods, and prospective applications, all grounded in established chemical principles and supported by relevant literature.

Introduction: The Potential of a Substituted Benzotriazole

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from corrosion inhibitors to versatile synthetic auxiliaries. In the realm of medicinal chemistry, the benzotriazole scaffold is recognized for its diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and biological properties.[3][4] Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5][6]

This compound combines these features: a biologically active benzotriazole core, a bromine atom that can serve as a handle for further chemical modifications, a fluorine atom to potentially enhance its drug-like properties, and a propyl group at the N1 position which can influence its lipophilicity and interaction with biological targets. While specific research on this particular molecule is not extensively published, this guide aims to provide a robust foundation for its synthesis, characterization, and exploration in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1365271-97-1 | [7] |

| Molecular Formula | C₉H₉BrFN₃ | Calculated |

| Molecular Weight | 258.10 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and poorly soluble in water. | Inferred |

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, this compound is classified as hazardous.[7]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[7]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If swallowed, rinse mouth with water and seek medical attention. For inhalation, move the person to fresh air.[7]

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole

This step involves the diazotization of one amino group of the o-phenylenediamine derivative, followed by intramolecular cyclization to form the benzotriazole ring.[8][11]

-

Materials:

-

4-bromo-5-fluoro-1,2-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield crude 5-Bromo-6-fluoro-1H-benzotriazole.

-

Step 2: Synthesis of this compound

This step is a standard N-alkylation of the benzotriazole.[10][12]

-

Materials:

-

5-Bromo-6-fluoro-1H-benzotriazole (from Step 1)

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

-

Procedure:

-

To a solution of 5-Bromo-6-fluoro-1H-benzotriazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates the complete consumption of the starting benzotriazole.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be assessed by HPLC and NMR.

Characterization and Quality Control

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[13][14][15]

Analytical Workflow

Caption: Standard analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the propyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.[13][14]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a crucial technique for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.[13]

-

-

Elemental Analysis:

-

The percentage composition of carbon, hydrogen, and nitrogen should be determined and compared with the calculated theoretical values to further confirm the purity and elemental composition of the synthesized compound.

-

Potential Applications in Research and Drug Discovery

The structural features of this compound suggest its potential as a valuable building block and a pharmacologically active agent.

As a Scaffold in Medicinal Chemistry

Benzotriazole derivatives have demonstrated a wide array of biological activities.[1][2] The presence of the bromo and fluoro groups in this compound makes it an attractive candidate for screening in various biological assays.

-

Antimicrobial and Antifungal Agents: Many benzotriazole derivatives exhibit potent activity against bacteria and fungi.[1]

-

Antiviral Agents: N-substituted benzotriazoles have been investigated as inhibitors of viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[10]

-

Enzyme Inhibitors: The benzotriazole nucleus can act as a bioisostere for other heterocycles in the design of enzyme inhibitors, such as kinase inhibitors in cancer therapy.[16]

As a Versatile Synthetic Intermediate

The bromine atom on the benzene ring serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of a library of novel compounds for structure-activity relationship (SAR) studies.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a halogenated benzotriazole derivative with significant potential for applications in medicinal chemistry and synthetic organic chemistry. This guide has provided a comprehensive overview of its properties, a detailed, plausible synthetic route, and a framework for its characterization and quality control. The unique combination of a benzotriazole core with bromo, fluoro, and propyl substituents makes it a promising candidate for the development of novel therapeutic agents and a versatile intermediate for the synthesis of more complex molecules. Further research into the biological activities and synthetic utility of this compound is warranted and encouraged.

References

- Sigma-Aldrich, Safety Data Sheet for this compound.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 2024.

- Benzotriazole in medicinal chemistry: An overview. SciSpace.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020.

- Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 2014.

- Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange, 2015.

- Synthesis and Antibacterial Activity of Benzotriazole Substituted Acridines. Science Alert, 2013.

- A Review on: Synthesis of Benzotriazole.

- 1,2,3-benzotriazole. Organic Syntheses Procedure.

- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023.

- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org, 2024.

- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 2023.

- organic chemistry characterization d

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM, 2018.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry, 2024.

- Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Characterising new chemical compounds & measuring results. Royal Society Publishing.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science, 2010.

- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some rel

- B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.

- Benzotriazole: An overview on its versatile biological behavior. PubMed Central, 2017.

- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ijariie.com [ijariie.com]

- 10. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. rroij.com [rroij.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1-propylbenzotriazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing 5-Bromo-6-fluoro-1-propylbenzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a reliable two-step synthetic strategy, beginning with the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine to form the benzotriazole core, followed by a regioselective N-alkylation to introduce the propyl group. We will delve into the mechanistic rationale behind each procedural step, provide detailed, field-tested experimental protocols, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals, offering the necessary technical insights for the successful laboratory-scale synthesis of this compound.

Introduction to Substituted Benzotriazoles

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique chemical structure allows them to act as versatile scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities. The substitution of the benzotriazole ring, particularly with halogens like bromine and fluorine, has been shown to enhance the bioactivity of these molecules.[1] Furthermore, N-substituted benzotriazoles are crucial building blocks in organic synthesis and are found in many pharmaceuticals and functional materials.[2][3]

The target molecule, this compound, incorporates several key features: a stable benzotriazole core, halogen substituents that can modulate electronic properties and metabolic stability, and an N-propyl group which influences solubility and steric interactions. The synthesis of such specifically substituted benzotriazoles requires careful control over reaction conditions to ensure high yield and regioselectivity. The alkylation of the benzotriazole nitrogen can lead to two primary isomers, the N1 and N2 substituted products, with the N1-substituted isomer often being the thermodynamically favored product.[1][4] This guide will focus on a synthetic route designed to favor the formation of the desired N1-propyl isomer.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The logical approach involves first constructing the heterocyclic benzotriazole ring system and then introducing the desired N-alkyl substituent.

-

Step 1: Diazotization and Cyclization. The synthesis commences with the commercially available starting material, 4-bromo-5-fluoro-1,2-phenylenediamine.[5] This diamine undergoes a diazotization reaction using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 5-Bromo-6-fluorobenzotriazole intermediate.

-

Step 2: Regioselective N-Alkylation. The second step involves the alkylation of the benzotriazole intermediate with a suitable propylating agent, such as 1-bromopropane. This reaction is carried out in the presence of a base to deprotonate the benzotriazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide.

This strategy is illustrated in the diagram below.

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole

This procedure involves the conversion of an ortho-phenylenediamine into a benzotriazole through diazotization. The reaction is highly efficient and proceeds via the formation of a diazonium salt which spontaneously cyclizes.[1]

Materials and Reagents:

-

4-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Ice Bath

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-5-fluoro-1,2-phenylenediamine in glacial acetic acid (approx. 10 mL per gram of diamine).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

Diazotization: Prepare a solution of sodium nitrite in a minimal amount of deionized water. Add this solution dropwise to the stirred, cooled diamine solution over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C during the addition.

-

Rationale: The slow, dropwise addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing temperature spikes and the decomposition of the diazonium intermediate.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Slowly pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and inorganic salts.

-

Dry the collected solid under vacuum to yield the crude 5-Bromo-6-fluorobenzotriazole. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

-

Step 2: Synthesis of this compound

This step is a standard nucleophilic substitution reaction. The benzotriazole anion, formed by deprotonation with a base, acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane.

Materials and Reagents:

-

5-Bromo-6-fluorobenzotriazole (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a round-bottom flask, add 5-Bromo-6-fluorobenzotriazole, potassium carbonate, and DMF.

-

Rationale: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive. Potassium carbonate is a mild and effective base for deprotonating the benzotriazole.

-

-

Reagent Addition: Add 1-bromopropane to the stirred suspension.

-

Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting benzotriazole.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is typically an oil or a solid. It should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.

Purification and Characterization

Proper purification and characterization are essential to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Outcome |

| Column Chromatography | Purification | Isolation of the target compound from unreacted starting materials, byproducts, and the N2-isomer. |

| ¹H NMR | Structural Elucidation | Confirmation of the propyl group's presence and its attachment to the N1 position. Protons on the propyl group and the aromatic ring will show characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Structural Elucidation | Confirms the carbon framework of the molecule. |

| Mass Spectrometry (MS) | Molecular Weight | Determination of the molecular weight of the product, confirming the correct mass for C₉H₉BrFN₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the final product, which should ideally be >95%. |

Experimental Workflow and Logic

The entire process, from starting materials to the final, purified product, follows a logical sequence with critical quality control checkpoints.

Caption: A flowchart illustrating the complete synthesis and purification workflow.

Safety Considerations

-

4-bromo-5-fluoro-1,2-phenylenediamine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Avoid contact with skin and eyes.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child. Handle only in a fume hood.

-

DMF: A combustible liquid that is a suspected carcinogen and can be absorbed through the skin. Always use in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

Tang, S., Yu, J., Shao, Y., & Sun, J. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8, 278-282. Available at: [Link]

-

Li, P., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. Available at: [Link]

-

Wang, Z., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 60(17), 13359-13367. Available at: [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-o-phenylenediamine. Available at: [Link]

- Google Patents. (n.d.). Method for purification of benzotriazole derivative.

-

Ma, K., et al. (2020). Characterization and quantification of methyl-benzotriazoles and chloromethyl-benzotriazoles produced from disinfection processes in wastewater treatment. Science of The Total Environment, 699, 134310. Available at: [Link]

-

Lee, H., et al. (2023). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. Environmental Research, 216(Pt 2), 114631. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to 5-Bromo-6-fluoro-1-propylbenzotriazole: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1-propylbenzotriazole, a halogenated benzotriazole derivative of significant interest to researchers and professionals in drug discovery and development. This document elucidates its fundamental physicochemical properties, outlines a detailed synthetic pathway, discusses its potential pharmacological applications, and provides essential safety and handling protocols.

Core Physicochemical Properties

This compound is a substituted benzotriazole with a molecular formula of C9H9BrFN3. The presence of bromine and fluorine atoms, coupled with the N-propyl group, imparts specific characteristics that are crucial for its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C9H9BrFN3 | |

| Molecular Weight | 258.09 g/mol | |

| CAS Number | 1365271-97-1 | |

| Appearance | (Predicted) White to off-white solid | General knowledge of similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol | General knowledge of similar compounds |

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of the benzotriazole core and subsequent N-alkylation. The following proposed synthetic workflow is based on common organic chemistry principles applied to benzotriazole synthesis.

Proposed Synthetic Workflow

The synthesis commences with a halogenated benzene derivative, which undergoes nitration, reduction, diazotization, and finally N-alkylation to yield the target compound.

Caption: A generalized synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Bromo-5-fluoro-1,2-diaminobenzene

-

Dissolve 4-Bromo-5-fluoro-1,2-diaminobenzene in a suitable acidic medium (e.g., aqueous HCl or acetic acid).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the triazole ring.

-

The resulting 5-Bromo-6-fluoro-1H-benzotriazole can be isolated by filtration and purified by recrystallization.

Step 2: N-Alkylation of 5-Bromo-6-fluoro-1H-benzotriazole

-

Suspend 5-Bromo-6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, for example, potassium carbonate (K2CO3), to the suspension.

-

Add 1-bromopropane to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzotriazole ring and the aliphatic protons of the propyl group. The integration and splitting patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons and the three carbons of the propyl chain.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and the aliphatic C-H stretching of the propyl group. The absence of an N-H stretching band (typically broad, around 3300-3500 cm⁻¹) would confirm successful N-alkylation.[1]

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[2][3][4] The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Pharmacological Activities

-

Antimicrobial and Antifungal Activity: Benzotriazole derivatives have shown promise as antimicrobial and antifungal agents.[3][4]

-

Antiviral Activity: Certain benzotriazoles have been investigated for their antiviral properties.[4]

-

Anti-inflammatory and Analgesic Effects: The benzotriazole scaffold has been utilized in the development of compounds with anti-inflammatory and analgesic potential.[3]

-

Anticancer Properties: Some halogenated benzotriazoles have been identified as potent anticancer agents. For example, 4,5,6,7-tetrabromobenzotriazole (TBB) is known to be a selective inhibitor of protein kinase CK2.[5] The subject compound, with its bromo and fluoro substituents, could be explored for similar activities.

The lipophilicity and metabolic stability of the molecule are influenced by the propyl chain and halogen atoms, making it an interesting candidate for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[6][7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The following diagram illustrates the key safety considerations when working with this compound.

Caption: A summary of essential safety measures for laboratory use.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a benzotriazole core, halogen substituents, and an alkyl chain makes it a valuable target for synthesis and biological evaluation. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and explore the applications of this promising molecule. Further research into its biological activities is warranted to fully understand its therapeutic potential.

References

-

Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 143-155.

-

Suma, B. V., et al. (2011). Benzotriazole in Medicinal Chemistry. ResearchGate.

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8).

-

Vaghani, H. V., Patel, S. P., & Patel, S. A. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(1), 33-41.

-

Fluorochem. (2024). Safety Data Sheet: 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1H-Benzotriazole.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.

-

Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1338, 21-28.

-

Wąsik, R., et al. (2012). Structures of all possible halogenated derivatives of benzotriazole. ResearchGate.

-

PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

-

Wiley, R. H., & Smith, N. R. (1951). Halogenated Benzotriazoles. Journal of the American Chemical Society, 73(8), 3795-3797.

-

ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 46(10), 1634-1640.

-

Benchchem. (n.d.). Spectroscopic Characterization of Benzotriazole: A Technical Guide.

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

Sdfine. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-6-fluoro-1-propylbenzotriazole

Introduction: Benzotriazoles represent a "privileged structure" in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated benzotriazoles valuable intermediates in drug discovery.[1][2] This guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of a specific derivative, 5-Bromo-6-fluoro-1-propylbenzotriazole. Our approach is rooted in the synergistic application of modern analytical techniques, primarily Mass Spectrometry (MS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system to confirm the molecular identity with the highest degree of confidence.

Part 1: The Analytical Strategy

The primary objective is to confirm the molecular structure of this compound (C₉H₉BrFN₃). This requires validating several key features:

-

Molecular Formula and Weight: Confirming the elemental composition.

-

Core Structure: Verifying the presence of the benzotriazole ring system.

-

Substitution Pattern: Unambiguously assigning the positions of the bromo (C5), fluoro (C6), and propyl (N1) groups.

A multi-technique approach is non-negotiable for rigorous scientific validation. Mass Spectrometry provides the initial confirmation of molecular weight and elemental composition, while a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and chemical environment of the nuclei.

Sources

Spectroscopic Characterization of 5-Bromo-6-fluoro-1-propylbenzotriazole: A Technical Guide for Drug Development Professionals

Introduction

5-Bromo-6-fluoro-1-propylbenzotriazole is a substituted benzotriazole derivative of increasing interest in medicinal chemistry and drug development. Its unique combination of a bromine atom, a fluorine atom, and a propyl chain on the benzotriazole core imparts specific physicochemical properties that are relevant for its biological activity and pharmacokinetic profile. As with any novel compound intended for pharmaceutical applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of this compound. While specific data may be obtained from suppliers such as BLD Pharm[1], this guide explains the foundational principles for interpreting such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

Rationale for NMR Experimental Choices

The choice of NMR experiments is dictated by the structure of the analyte. ¹H NMR is the starting point for most organic molecules due to the high natural abundance and sensitivity of the proton nucleus. For this compound, it will reveal the number of different types of protons and their connectivity. ¹³C NMR, while less sensitive, is crucial for determining the carbon skeleton. Given the presence of a fluorine atom, ¹⁹F NMR is essential for confirming its presence and electronic environment. The use of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard practice to avoid overwhelming the spectrum with solvent signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the benzotriazole ring system.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~8.0 |

| H-7 | 7.5 - 7.7 | d | ~10.0 |

| N-CH₂ | 4.5 - 4.7 | t | ~7.5 |

| CH₂ | 1.9 - 2.1 | sextet | ~7.5 |

| CH₃ | 0.9 - 1.1 | t | ~7.5 |

Interpretation:

-

The two aromatic protons, H-4 and H-7, are expected to appear as doublets due to coupling with the adjacent fluorine atom. The downfield shift of H-4 is attributed to the deshielding effect of the adjacent bromine atom.

-

The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | 140 - 145 |

| C-3a | 130 - 135 |

| C-6 | 150 - 155 (d, ¹JCF ≈ 250 Hz) |

| C-5 | 115 - 120 (d, ²JCF ≈ 20 Hz) |

| C-4 | 125 - 130 (d, ³JCF ≈ 5 Hz) |

| C-7 | 110 - 115 (d, ²JCF ≈ 25 Hz) |

| N-CH₂ | 45 - 50 |

| CH₂ | 20 - 25 |

| CH₃ | 10 - 15 |

Interpretation:

-

The carbon directly attached to the fluorine atom (C-6) will show a large coupling constant (¹JCF).

-

The other aromatic carbons will exhibit smaller carbon-fluorine couplings (²JCF, ³JCF).

-

The signals for the propyl group carbons will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split by the adjacent aromatic protons. This provides direct evidence for the presence and environment of the fluorine substituent. The expected chemical shift would be in the typical range for an aryl fluoride.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for HPLC Method Development

A reverse-phase HPLC method is the most common choice for a molecule of this polarity. A C18 column is a good starting point due to its versatility. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to achieve good separation and peak shape. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to improve peak symmetry for nitrogen-containing compounds. UV detection is suitable as the benzotriazole ring system is chromophoric.

Typical HPLC Experimental Protocol

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 50% to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Expected HPLC Results

| Parameter | Expected Value |

| Retention Time | 5 - 8 minutes |

| Purity (by area %) | > 98% |

A successful HPLC analysis will show a single major peak corresponding to this compound, with any impurities appearing as much smaller peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and molecular weight confirmation.

Rationale for LC-MS Analysis

LC-MS is a highly sensitive technique that can confirm the identity of the main peak observed in the HPLC analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight.

Typical LC-MS Experimental Protocol

-

LC System: As described for HPLC analysis.

-

Mass Spectrometer: Single Quadrupole or Time-of-Flight (TOF)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100 - 500

Expected Mass Spectrometric Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₉BrFN₃ |

| Monoisotopic Mass | 257.00 g/mol |

| Observed Ion [M+H]⁺ | m/z 258.0, 260.0 |

Interpretation: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The observation of this isotopic cluster at m/z 258.0 and 260.0 would provide strong evidence for the presence of one bromine atom and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic and chromatographic analyses.

Caption: NMR analysis workflow for structural confirmation.

Caption: HPLC workflow for purity assessment.

Caption: LC-MS workflow for molecular weight confirmation.

Conclusion

The comprehensive spectroscopic and chromatographic analysis of this compound is critical for its advancement in drug development. This guide outlines the expected results from NMR, HPLC, and LC-MS analyses, providing a framework for the structural verification and purity assessment of this important molecule. Adherence to these analytical principles ensures the generation of reliable and reproducible data, which is fundamental to the integrity of any research and development program.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

An In-depth Technical Guide to the Purity and Characterization of 5-Bromo-6-fluoro-1-propylbenzotriazole

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of 5-Bromo-6-fluoro-1-propylbenzotriazole, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. By integrating established analytical principles with practical insights, this guide establishes a self-validating workflow to ensure the identity, purity, and structural integrity of the target compound.

Introduction and Significance

This compound belongs to the benzotriazole family, a class of heterocyclic compounds recognized for their diverse applications, including their roles as corrosion inhibitors and, significantly, as structural motifs in medicinal chemistry. The introduction of halogen atoms, such as bromine and fluorine, along with an alkyl chain, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the unambiguous synthesis and characterization of such substituted benzotriazoles are paramount for their reliable use in research and development. This guide outlines a systematic approach to ensure the production of high-purity this compound and its thorough analytical characterization.

Proposed Synthesis and Purification Strategy

The synthesis of this compound can be approached through a multi-step process, beginning with a suitable precursor. A plausible synthetic route is outlined below, followed by a robust purification protocol.

Synthetic Pathway

A logical synthetic approach involves the diazotization of a substituted o-phenylenediamine followed by cyclization, and subsequent N-alkylation.

DOT Script for Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

The rationale for this pathway is based on well-established benzotriazole synthesis protocols.[1] The initial diazotization of the diamine precursor leads to the formation of the triazole ring. The subsequent N-alkylation with 1-bromopropane introduces the propyl group. It is crucial to note that this alkylation can result in a mixture of N1 and N2 isomers, which will necessitate a robust purification step.

Purification Protocol

The primary challenge in the purification of N-alkylated benzotriazoles is the separation of the N1 and N2 isomers, alongside the removal of any unreacted starting materials or byproducts. A multi-step purification strategy is therefore recommended.

Experimental Protocol: Purification

-

Initial Work-up: Following the N-alkylation reaction, the crude product is subjected to a liquid-liquid extraction to remove inorganic salts and highly polar impurities.

-

Column Chromatography: The crude organic extract is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the N1 and N2 isomers. The separation can be monitored by Thin Layer Chromatography (TLC).

-

Recrystallization: The fractions containing the desired N1-isomer (this compound) are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product in high purity.[1]

Comprehensive Characterization

A battery of analytical techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.

DOT Script for Characterization Workflow

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[2]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 8.5 | Doublets | 1H each | Protons on the benzotriazole ring |

| Propyl-CH₂ (N-CH₂) | 4.2 - 4.6 | Triplet | 2H | Methylene group attached to the nitrogen |

| Propyl-CH₂ | 1.8 - 2.2 | Sextet | 2H | Middle methylene group of the propyl chain |

| Propyl-CH₃ | 0.9 - 1.2 | Triplet | 3H | Terminal methyl group of the propyl chain |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 110 - 150 | Carbons of the benzotriazole ring |

| Propyl-CH₂ (N-CH₂) | 45 - 55 | Methylene group attached to the nitrogen |

| Propyl-CH₂ | 20 - 30 | Middle methylene group of the propyl chain |

| Propyl-CH₃ | 10 - 15 | Terminal methyl group of the propyl chain |

| ¹⁹F NMR | Expected Chemical Shift (ppm) | Assignment | | ------------------- | Relative to a standard (e.g., CFCl₃) | Fluorine atom on the benzotriazole ring |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific isomer isolated.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, with a suitable ionization technique (e.g., electrospray ionization - ESI).

Expected HRMS Data:

-

Molecular Formula: C₉H₉BrFN₃

-

Exact Mass: Calculate the theoretical exact mass for the molecular formula.

-

Isotopic Pattern: The mass spectrum should show a characteristic M+ and M+2 isotopic pattern with nearly equal intensities, confirming the presence of one bromine atom.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The analysis can be performed on a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.[2]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Note: The absence of a broad N-H stretch around 3300-3500 cm⁻¹ would support the successful N-alkylation of the benzotriazole ring.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of a chemical compound.[7] A validated HPLC method can quantify the main compound and detect any impurities.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable for this type of molecule.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak.[8]

The goal is to develop a method that shows a single, sharp, and symmetrical peak for the this compound, with any impurities being well-resolved and below a specified threshold (e.g., <0.5%).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The results should be within ±0.4% of the theoretical values for the molecular formula C₉H₉BrFN₃.[9] Halogen content (Br) can also be determined by specific methods like oxygen-flask combustion followed by titration.[9]

Theoretical Elemental Composition for C₉H₉BrFN₃:

-

Carbon (C): 41.88%

-

Hydrogen (H): 3.51%

-

Nitrogen (N): 16.28%

-

Bromine (Br): 30.96%

-

Fluorine (F): 7.36%

Conclusion

The successful synthesis and application of this compound are contingent upon a rigorous and systematic approach to its purification and characterization. This guide has outlined a comprehensive workflow, integrating multiple analytical techniques to ensure the structural integrity and purity of the final compound. By following these self-validating protocols, researchers can have high confidence in the quality of their material, which is a critical prerequisite for obtaining reliable and reproducible results in subsequent scientific investigations.

References

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. Available at: [Link]

-

Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. (n.d.). SciSpace. Available at: [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). MDPI. Available at: [Link]

-

FTIR spectrum of benzotriazole. (n.d.). ResearchGate. Available at: [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. Available at: [Link]

-

Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. (n.d.). OpenRead. Available at: [Link]

-

Separation and elemental detection of (a) organo fl uorines, (c)... (n.d.). ResearchGate. Available at: [Link]

-

FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... (n.d.). ResearchGate. Available at: [Link]

-

¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... (n.d.). ResearchGate. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. Available at: [Link]

-

An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. (1983). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. (2007). ResearchGate. Available at: [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Available at: [Link]

-

FTIR spectrum of the Benzotriazole powder. (n.d.). ResearchGate. Available at: [Link]

-

Elemental analysis. (n.d.). Weizmann Institute of Science. Available at: [Link]

-

Element analysis. (n.d.). University of Babylon. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. Available at: [Link]

-

Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). ResearchGate. Available at: [Link]

-

Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. (2019). PubMed Central. Available at: [Link]

- Purification of triazoles. (1981). Google Patents.

-

1,2,3-benzotriazole. (n.d.). Organic Syntheses. Available at: [Link]

- Method for purification of benzotriazole derivative. (2007). Google Patents.

-

Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Available at: [Link]

-

Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. Available at: [Link]

-

Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc. Available at: [Link]

- Purification of benzotriazole. (1967). Google Patents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. moravek.com [moravek.com]

- 8. rsc.org [rsc.org]

- 9. Elemental analysis [chemistry.huji.ac.il]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Benzotriazoles

Introduction: The Enduring Relevance of the Benzotriazole Moiety

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a cornerstone in modern chemical research, demonstrating remarkable versatility across diverse scientific disciplines.[1][2][3] Its deceptively simple structure, a fusion of a benzene ring and a triazole ring, belies a rich chemical character that has been exploited for a myriad of applications.[1][2][3][4] The three nitrogen atoms within the triazole ring provide a unique combination of hydrogen bonding capabilities, coordination sites for metal ions, and a stable aromatic system, making it an ideal scaffold for chemical modification.[4][5] This guide provides an in-depth exploration of the current and potential research applications of substituted benzotriazoles, with a focus on their utility in medicinal chemistry, materials science, and corrosion inhibition. We will delve into the synthetic strategies, mechanisms of action, and key experimental methodologies that underscore the significance of this remarkable class of compounds.

I. The Benzotriazole Scaffold in Medicinal Chemistry: A Pharmacological Powerhouse

The benzotriazole nucleus is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1][5][6] This has led to the development of a vast library of substituted benzotriazoles with a wide spectrum of pharmacological activities.[1][2][7][8]

A. Anticancer Agents: Targeting the Machinery of Malignancy

Substituted benzotriazoles have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and progression.[1][9] One of the most notable mechanisms is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.[1] For instance, certain benzotriazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.[1] Another important target is tubulin polymerization; some derivatives act as inhibitors, disrupting the formation of the mitotic spindle and inducing apoptosis.[1][10] Commercially available anticancer drugs like 4,5,6,7-tetrabromobenzotriazole (TBB) highlight the clinical potential of this class of compounds.[5][9]

Key Anticancer Benzotriazole Derivatives and their IC50 Values:

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | Tubulin Polymerization Inhibition | [10][11] |

| ARV-2 | HeLa (Cervical) | 5.31 | Tubulin Polymerization Inhibition | [10][11] |

| ARV-2 | HT-29 (Colon) | 10.6 | Tubulin Polymerization Inhibition | [10][11] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 | Tyrosine Protein Kinase Inhibition | [12] |

| Compound 2.2 | MGC (Stomach) | 3.72 | Tyrosine Protein Kinase Inhibition | [12] |

| Compound 2.5 | A549 (Lung) | 5.47 | Tyrosine Protein Kinase Inhibition | [12] |

| Compound 2.5 | MKN45 (Stomach) | 3.04 | Tyrosine Protein Kinase Inhibition | [12] |

| Compound 3q | HT-29 (Colon) | Not specified, but high growth inhibition | Not specified | [13] |

B. Antiviral Activity: A Broad Spectrum of Inhibition

The antiviral potential of benzotriazole derivatives is a rapidly expanding area of research.[14][15][16] These compounds have demonstrated efficacy against a range of DNA and RNA viruses.[14][15][16] A significant number of studies have focused on their activity against enteroviruses, such as Coxsackievirus B5 (CV-B5) and Poliovirus.[14][15][16][17] The mechanism of action for some of these derivatives is believed to involve the inhibition of viral helicase, an enzyme essential for viral replication.[18] Other derivatives may interfere with the early stages of viral infection, such as attachment to the host cell.[17]

Noteworthy Antiviral Benzotriazole Derivatives:

| Compound ID | Virus | EC50 (µM) | Reference |

| 17 | Coxsackievirus B5 (CV-B5) | 6.9 | [14] |

| 18 | Coxsackievirus B5 (CV-B5) | 5.5 | [14] |

| 17 | Poliovirus (Sb-1) | 20.5 | [14] |

| 18 | Poliovirus (Sb-1) | 17.5 | [14] |

| 56 | Coxsackievirus B5 (CV-B5) | 0.15 | [16] |

| 11b, 18e, 41a, 43a, 99b | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [15][17] |

C. Antimicrobial and Antifungal Agents: Combating Resistance

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Benzotriazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][19] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[1] Furthermore, many benzotriazole derivatives exhibit potent antifungal activity against pathogens like Candida albicans and Aspergillus niger.[1][9][19]

Representative Antimicrobial Benzotriazole Derivatives:

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted benzimidazole derivatives | MRSA | 12.5 - 25 | [1] |

| 19 | Bacillus subtilis | 1.56 | [20] |

| 19 | Staphylococcus aureus | 1.56 | [20] |

| 19 | Streptococcus faecalis | 1.56 | [20] |

| 19 | Pseudomonas aeruginosa | 3.12 | [20] |

| 19 | Escherichia coli | 6.25 | [20] |

| 19 | Enterobacter cloacae | 6.25 | [20] |

II. Innovations in Materials Science: Beyond Biology

The unique chemical properties of substituted benzotriazoles also lend themselves to applications in materials science, particularly as UV stabilizers and components in dye synthesis.[3][7]

A. UV Stabilizers: Protecting Polymers from Photodegradation